5-(pentafluoroethyl)-2H-1,2,3,4-tetrazole
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Overview
Description
5-(Pentafluoroethyl)-2H-1,2,3,4-tetrazole is a fluorinated heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. The presence of the pentafluoroethyl group imparts distinct characteristics to the molecule, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pentafluoroethyl)-2H-1,2,3,4-tetrazole typically involves the reaction of pentafluoroethyl-containing precursors with azide sources under controlled conditions. One common method includes the use of pentafluoroethyl iodide and sodium azide in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Pentafluoroethyl)-2H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pentafluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentafluoroethyl oxides, while reduction can produce various reduced tetrazole derivatives.
Scientific Research Applications
5-(Pentafluoroethyl)-2H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(pentafluoroethyl)-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group enhances the molecule’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-2H-1,2,3,4-tetrazole
- 5-(Difluoromethyl)-2H-1,2,3,4-tetrazole
- 5-(Fluoromethyl)-2H-1,2,3,4-tetrazole
Uniqueness
5-(Pentafluoroethyl)-2H-1,2,3,4-tetrazole is unique due to the presence of the pentafluoroethyl group, which imparts higher lipophilicity and chemical stability compared to its trifluoromethyl, difluoromethyl, and fluoromethyl counterparts. This makes it particularly valuable in applications requiring enhanced membrane permeability and stability under harsh conditions.
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5N4/c4-2(5,3(6,7)8)1-9-11-12-10-1/h(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRFLATZASBDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF5N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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